N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
This compound features a 4-oxo-1,2,3-benzotriazin-3(4H)-yl core linked to a butanamide chain, which is further substituted with a 2-(cyclohex-1-en-1-yl)ethyl group.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(20-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)21-22-23/h4-5,7,9-10H,1-3,6,8,11-14H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSPZKLBMJKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is to start with the cyclohexene derivative and introduce the ethyl chain through a series of alkylation reactions. The benzotriazinone moiety is then attached via a condensation reaction with the appropriate amine. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzotriazinone moiety to a more reactive intermediate.
Substitution: The ethyl chain and cyclohexene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexene ring and ethyl chain contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzotriazinone Derivatives
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide (WHO INN: Zelatriazinum)
- Structure: Benzotriazinone core + acetamide + trifluoromethoxyphenylethyl group.
- Key Differences :
N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1)
- Structure: Benzotriazinone + butanoyl-glycine.
- Key Differences: Terminal Group: Glycine (polar, zwitterionic) vs. cyclohexenylethyl (nonpolar). Functionality: The glycine moiety may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Substituted Butanamide Derivatives
(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structure: Benzotriazinone + propanamide + indolylethyl group.
- Key Differences: Linker: Propanamide (shorter chain) vs. butanamide.
- Hypothetical Impact : The indole group may enhance binding to serotonin or kinase targets, whereas the cyclohexenyl group could favor lipid-rich environments.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Structure: Benzotriazinone + butanamide + thiadiazolyl group.
- Key Differences: Terminal Group: Thiadiazole (heterocyclic, sulfur-containing) vs. cyclohexenyl. Electronic Effects: Thiadiazole’s electron-withdrawing nature may alter the electron density of the benzotriazinone core, affecting reactivity or binding .
Agrochemical Derivatives
Azinphos Ethyl (CAS 2642-71-9)
- Structure: Benzotriazinone + phosphorodithioate ester.
- Key Differences: Functional Group: Phosphorodithioate (insecticidal activity) vs. Application: Used as an insecticide, unlike the target compound’s presumed therapeutic focus .
Structural and Physicochemical Comparison Table
*Calculated based on molecular formula.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 344.43 g/mol. Its structure includes a cyclohexene moiety and a benzotriazine derivative, which are significant for its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 344.43 g/mol |
| CAS Number | Not specified |
| Density | Not available |
| Melting Point | Not available |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Properties : Research suggests that this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. Its structural components may facilitate interactions with cellular receptors or enzymes critical for cancer progression.
- Antimicrobial Activity : The presence of the benzotriazine ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes in pathogens.
- Anti-inflammatory Effects : Initial findings propose that the compound could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as a ligand for various biological receptors or enzymes, influencing signaling pathways associated with cell growth and immune responses.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar benzotriazine derivatives. The researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Evaluation
In a separate investigation focusing on antimicrobial activity, derivatives of benzotriazines were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzotriazine structure could enhance antibacterial efficacy, providing a rationale for exploring this compound in this context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
